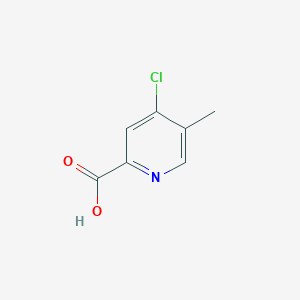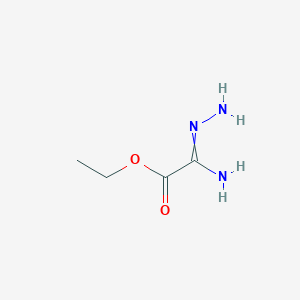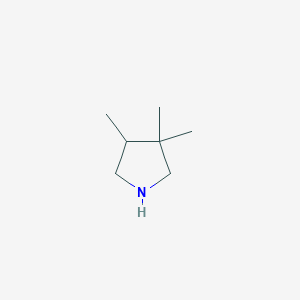![molecular formula C15H16ClNO4 B1454235 Ácido 1-[(5-Cloro-2,3-dihidro-1-benzofuran-2-il)carbonil]piperidina-3-carboxílico CAS No. 1098369-17-5](/img/structure/B1454235.png)
Ácido 1-[(5-Cloro-2,3-dihidro-1-benzofuran-2-il)carbonil]piperidina-3-carboxílico
Descripción general
Descripción
1-(5-Chloro-2,3-dihydro-1-benzofuran-2-carbonyl)piperidine-3-carboxylic acid is a synthetic organic compound that belongs to the class of benzofuran derivatives.
Aplicaciones Científicas De Investigación
1-(5-Chloro-2,3-dihydro-1-benzofuran-2-carbonyl)piperidine-3-carboxylic acid has several scientific research applications:
Mecanismo De Acción
Target of Action
It is known that benzofuran compounds, which this compound is a derivative of, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
Benzofuran derivatives have been shown to exhibit significant cell growth inhibitory effects in various types of cancer cells .
Biochemical Pathways
Benzofuran derivatives have been shown to have strong biological activities, suggesting that they may interact with multiple biochemical pathways .
Análisis Bioquímico
Cellular Effects
The effects of 1-[(5-Chloro-2,3-dihydro-1-benzofuran-2-yl)carbonyl]piperidine-3-carboxylic acid on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, benzofuran derivatives have been reported to affect the MAPK/ERK signaling pathway, which plays a crucial role in cell proliferation, differentiation, and survival . By modulating this pathway, 1-[(5-Chloro-2,3-dihydro-1-benzofuran-2-yl)carbonyl]piperidine-3-carboxylic acid can impact cell growth and apoptosis. Furthermore, the compound may influence the expression of genes involved in inflammatory responses, thereby affecting the overall inflammatory status of cells.
Molecular Mechanism
The molecular mechanism of action of 1-[(5-Chloro-2,3-dihydro-1-benzofuran-2-yl)carbonyl]piperidine-3-carboxylic acid involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes or receptors, leading to their inhibition or activation. For instance, benzofuran derivatives have been shown to inhibit the activity of certain kinases, which are enzymes that play a critical role in cell signaling . By inhibiting these kinases, 1-[(5-Chloro-2,3-dihydro-1-benzofuran-2-yl)carbonyl]piperidine-3-carboxylic acid can disrupt signaling pathways that regulate cell growth and survival. Additionally, the compound may induce changes in gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing cellular function at the genetic level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-[(5-Chloro-2,3-dihydro-1-benzofuran-2-yl)carbonyl]piperidine-3-carboxylic acid can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that benzofuran derivatives can undergo degradation under certain conditions, leading to the formation of metabolites with different biological activities . These metabolites may have distinct effects on cells, potentially altering the overall impact of the compound. Additionally, long-term exposure to 1-[(5-Chloro-2,3-dihydro-1-benzofuran-2-yl)carbonyl]piperidine-3-carboxylic acid may result in adaptive cellular responses, such as changes in gene expression or protein activity, which can influence the compound’s effects over time.
Dosage Effects in Animal Models
The effects of 1-[(5-Chloro-2,3-dihydro-1-benzofuran-2-yl)carbonyl]piperidine-3-carboxylic acid can vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory or antioxidant properties . At higher doses, it may induce toxic or adverse effects, such as cellular damage or apoptosis. Threshold effects have been observed in studies, where a specific dosage range is required to achieve the desired biological activity without causing toxicity. Understanding the dosage effects of this compound is crucial for its potential therapeutic applications, as it helps to determine the optimal dosage range for achieving maximum efficacy with minimal side effects.
Metabolic Pathways
1-[(5-Chloro-2,3-dihydro-1-benzofuran-2-yl)carbonyl]piperidine-3-carboxylic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. Benzofuran derivatives have been shown to be metabolized by cytochrome P450 enzymes, which play a critical role in the oxidative metabolism of xenobiotics . The metabolism of this compound can lead to the formation of active or inactive metabolites, which can influence its overall biological activity. Additionally, the compound may affect metabolic flux or metabolite levels within cells, potentially altering cellular metabolism and function.
Transport and Distribution
The transport and distribution of 1-[(5-Chloro-2,3-dihydro-1-benzofuran-2-yl)carbonyl]piperidine-3-carboxylic acid within cells and tissues are essential factors that determine its biological activity. This compound can interact with specific transporters or binding proteins that facilitate its uptake and distribution within cells . For example, benzofuran derivatives have been shown to interact with organic anion transporters, which play a role in the cellular uptake of various compounds. The localization and accumulation of the compound within specific tissues or cellular compartments can influence its activity and function, potentially leading to tissue-specific effects.
Subcellular Localization
The subcellular localization of 1-[(5-Chloro-2,3-dihydro-1-benzofuran-2-yl)carbonyl]piperidine-3-carboxylic acid is a critical factor that determines its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, benzofuran derivatives have been shown to localize within the mitochondria, where they can influence mitochondrial function and energy metabolism. The subcellular localization of the compound can also affect its interactions with other biomolecules, potentially leading to compartment-specific effects on cellular function.
Métodos De Preparación
The synthesis of 1-(5-Chloro-2,3-dihydro-1-benzofuran-2-carbonyl)piperidine-3-carboxylic acid involves several steps. One common method includes the reaction of 5-chloro-2,3-dihydro-1-benzofuran with piperidine-3-carboxylic acid under specific conditions. The reaction typically requires a catalyst and may involve heating to facilitate the formation of the desired product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
1-(5-Chloro-2,3-dihydro-1-benzofuran-2-carbonyl)piperidine-3-carboxylic acid undergoes various chemical reactions, including:
Substitution: The compound can undergo substitution reactions, particularly at the benzofuran ring, using reagents like halogens or nitro groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Comparación Con Compuestos Similares
1-(5-Chloro-2,3-dihydro-1-benzofuran-2-carbonyl)piperidine-3-carboxylic acid can be compared with other benzofuran derivatives such as:
Benzofuran-2-carboxylic acid: Known for its antimicrobial properties.
5-Chloro-2,3-dihydro-1-benzofuran: A precursor in the synthesis of various benzofuran derivatives.
Benzofuran-3-carboxylic acid: Studied for its potential anticancer activity.
The uniqueness of 1-(5-Chloro-2,3-dihydro-1-benzofuran-2-carbonyl)piperidine-3-carboxylic acid lies in its specific structure, which imparts distinct biological activities and chemical reactivity .
Propiedades
IUPAC Name |
1-(5-chloro-2,3-dihydro-1-benzofuran-2-carbonyl)piperidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO4/c16-11-3-4-12-10(6-11)7-13(21-12)14(18)17-5-1-2-9(8-17)15(19)20/h3-4,6,9,13H,1-2,5,7-8H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMCHLATVDOUCBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2CC3=C(O2)C=CC(=C3)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Chloro-6-[3,4-dihydro-2(1H)-isoquinolinyl]-1,3,5-triazin-2-amine](/img/structure/B1454152.png)













